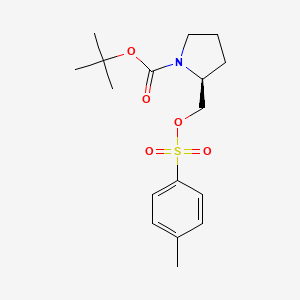

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVOPDINJSHSBZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472549 | |

| Record name | tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86661-32-7 | |

| Record name | tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: Synthesis, Mechanistic Insights, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex, stereochemically defined molecules is paramount. (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, a chiral synthetic building block, has emerged as a critical tool for researchers and drug development professionals. Its strategic value lies in the combination of a stereodefined pyrrolidine core, a common motif in a multitude of biologically active compounds, and a highly reactive tosylate group.[1] This guide provides an in-depth technical overview of this key intermediate, from its fundamental properties and synthesis to its practical applications in the synthesis of novel therapeutic agents.

The core utility of this compound stems from the transformation of a primary alcohol into a tosylate. The tosyl group is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This facile displacement allows for the introduction of a diverse array of functionalities, making it a versatile intermediate for elaborating the pyrrolidine scaffold.

Physicochemical and Identification Properties

A clear understanding of a compound's properties is the foundation of its effective use in synthesis. The key identifiers and physicochemical characteristics of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 86661-32-7 | [2] |

| Molecular Formula | C₁₇H₂₅NO₅S | [2] |

| Molecular Weight | 355.5 g/mol | [2] |

| IUPAC Name | tert-butyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxymethyl]pyrrolidine-1-carboxylate | [2] |

| Synonyms | N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine, ((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | [2] |

| Appearance | Typically a yellow oil or solid | [3] |

Synthesis: The Tosylation of N-Boc-(S)-prolinol

The most common and direct route to synthesize (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is through the tosylation of its corresponding alcohol precursor, (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-Boc-(S)-prolinol.

Caption: Synthetic pathway from N-Boc-(S)-prolinol to its tosylated derivative.

Causality Behind Experimental Choices (The "Why")

-

Why p-Toluenesulfonyl chloride (TsCl)? TsCl is the reagent of choice because the resulting tosylate anion is highly stabilized by resonance across its three oxygen atoms. This stability makes it a very weak base and, consequently, an excellent leaving group in subsequent nucleophilic substitution reactions.[4]

-

Why a Base (Pyridine/Triethylamine)? The tosylation reaction releases one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is essential to neutralize this acidic byproduct, which would otherwise protonate the starting alcohol or the amine base itself, halting the reaction.[5] Pyridine often serves as both the base and a catalyst.

-

Why Dichloromethane (DCM)? DCM is a common solvent for this reaction as it is relatively inert, dissolves both the starting material and reagents, and has a low boiling point, making it easy to remove during workup.[5] The reaction is typically run at 0°C to control the exothermic nature of the reaction and minimize potential side reactions.[5]

Reaction Mechanism: Nucleophilic Attack and Elimination

The tosylation of an alcohol is a classic example of a nucleophilic acyl substitution-like reaction at a sulfur center.

-

Nucleophilic Attack: The oxygen atom of the primary alcohol in N-Boc-(S)-prolinol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.

-

Intermediate Formation: This forms a transient intermediate where the oxygen is positively charged and the sulfur is bonded to five substituents.

-

Proton Transfer & Elimination: The pyridine or triethylamine base removes the proton from the oxygen atom. Concurrently, the chloride ion is eliminated as a leaving group, regenerating the sulfonyl double bond and forming the final tosylate ester.[4]

Caption: Simplified mechanism of alcohol tosylation.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

-

(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) (10 volumes)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and dissolve it in anhydrous DCM (10 volumes).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add pyridine (or triethylamine), followed by the portion-wise addition of p-toluenesulfonyl chloride. Maintain the temperature at 0°C.

-

Reaction Monitoring (Trustworthiness Checkpoint): Stir the reaction at 0°C for 4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Quenching and Workup: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, water, and finally brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Validation Step): The crude product is typically purified by flash column chromatography on silica gel to afford the pure (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate.

Applications in Drug Development: A Gateway to Novel Pyrrolidines

The true power of this reagent lies in its role as a versatile intermediate. The tosylate group serves as a "handle" that can be replaced by a wide range of nucleophiles in Sₙ2 reactions, allowing for the construction of diverse molecular architectures.

The Strategic Role of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows it to explore chemical space more effectively than flat, aromatic rings. This 3D nature is often key to achieving high-affinity and selective binding to protein targets such as enzymes and receptors.[1] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen, preventing it from undergoing unwanted side reactions. It is stable under a wide range of conditions but can be easily removed with acid (e.g., TFA) when desired.[6]

Caption: Role as an intermediate for nucleophilic substitution.

Field-Proven Examples

-

Synthesis of Novel Amines: Displacement of the tosylate with sodium azide followed by reduction provides the corresponding aminomethyl pyrrolidine, a key building block for ligands targeting CNS receptors and other biological targets.

-

Formation of Ethers and Thioethers: Reaction with various alkoxides or thiolates allows for the synthesis of a library of ether and thioether derivatives, which can be used to probe structure-activity relationships (SAR) in drug discovery programs.[7]

-

Carbon-Carbon Bond Formation: Nucleophiles such as cyanide or organocuprates can displace the tosylate to form new C-C bonds, extending the carbon skeleton for the synthesis of more complex molecules.

The stereochemical integrity at the C2 position of the pyrrolidine ring is typically retained during these Sₙ2 reactions, which proceed with an inversion of configuration at the methylene carbon. This predictable stereochemical outcome is crucial for the synthesis of enantiomerically pure drug candidates.

Conclusion

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is more than just a chemical compound; it is a strategic asset in the arsenal of the medicinal chemist. Its straightforward and well-understood synthesis, combined with the predictable reactivity of the tosylate group, provides a reliable and versatile platform for the creation of novel, stereochemically defined pyrrolidine-based structures. For researchers and scientists in drug development, a thorough understanding of its synthesis, reactivity, and application is essential for accelerating the discovery of next-generation therapeutics.

References

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

gsrs. TERT-BUTYL 3-(TOSYLOXY)PYRROLIDINE-1-CARBOXYLATE, (RS)-. gsrs. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Organic-reaction.com. [Link]

-

Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Chad's Prep. (2018). 12.5c Formation of Tosylate Esters. YouTube. [Link]

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Bergmeier, S. C., & Stanchina, D. M. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | C17H25NO5S | CID 11783214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate | Benchchem [benchchem.com]

A-Z Guide to (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: Synthesis, Applications, and Experimental Protocols for Advanced Drug Discovery

Abstract

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, a key chiral building block, is of paramount importance in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a stereodefined pyrrolidine ring, a Boc-protected amine, and a highly reactive tosylate leaving group, renders it an exceptionally versatile intermediate for synthesizing complex, high-value molecules. This guide provides an in-depth analysis of its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and a survey of its critical applications in modern drug discovery. We further include step-by-step experimental workflows and characterization procedures to empower researchers in leveraging this reagent to its full potential.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a stable, non-volatile compound under standard laboratory conditions. Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₇H₂₅NO₅S | [1] |

| Molecular Weight | 355.45 g/mol | [2] |

| Exact Mass | 355.14534407 Da | [1] |

| IUPAC Name | tert-butyl (2S)-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate | [1] |

| CAS Number | 106883-29-2 (This is a commonly cited CAS for a related structure, but a more specific one is 86661-32-7) | [1] |

| Appearance | Yellow oil | [2] |

| Storage Conditions | Store sealed in a dry environment at 4 to 8 °C |[2] |

Synthesis: A Mechanistic Perspective

The reliable, stereospecific synthesis of the title compound is crucial for its use in pharmaceutical development. The most prevalent and efficient method begins with the commercially available chiral precursor, (S)-Boc-prolinol. This process involves the activation of a primary alcohol via tosylation.

Causality Behind Experimental Design:

-

Starting Material: (S)-Boc-prolinol is selected due to its high enantiomeric purity and the presence of the required pyrrolidine scaffold. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the pyrrolidine nitrogen; it is robust enough to withstand the tosylation conditions but can be removed under mild acidic conditions without racemization.

-

Reagent Choice: p-Toluenesulfonyl chloride (TsCl) is the reagent of choice for converting the primary alcohol into a tosylate. The resulting tosylate is an excellent leaving group, far superior to halides, facilitating subsequent nucleophilic substitution reactions.

-

Base and Solvent: A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants.

Synthetic Workflow Diagram

Caption: Synthesis of the title compound from (S)-Boc-prolinol.

Detailed Experimental Protocol: Tosylation of (S)-Boc-prolinol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add (S)-Boc-prolinol (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of prolinol).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Applications in Drug Development & Organic Synthesis

The synthetic utility of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate stems from its function as a chiral electrophile. The tosylate group is an outstanding leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the stereospecific introduction of the (S)-1-Boc-pyrrolidin-2-ylmethyl moiety into target molecules.[3]

Key Applications Include:

-

Synthesis of Novel Amines: Displacement of the tosylate with azide, followed by reduction, provides access to (S)-1-Boc-2-(aminomethyl)pyrrolidine, a critical building block for many pharmaceuticals.[3]

-

Formation of C-C Bonds: Reaction with carbon nucleophiles, such as organocuprates or stabilized carbanions, enables the extension of the carbon skeleton.

-

Ether and Thioether Linkages: Nucleophilic attack by alkoxides or thiolates provides a straightforward route to chiral ethers and thioethers, which are common motifs in bioactive compounds.

-

Peptidomimetic Scaffolds: Its use in constructing non-natural amino acids and peptide mimics is a significant area of research, contributing to the development of more stable and potent therapeutic peptides.[4]

General Experimental Workflow Diagram

Caption: General workflow for nucleophilic substitution reactions.

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed.

-

Hazard Statements: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Conclusion

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a high-value, versatile chiral building block essential for modern organic synthesis and drug discovery. Its robust synthesis from (S)-Boc-prolinol and its predictable reactivity as an electrophile allow for the efficient and stereocontrolled construction of complex molecular architectures. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this powerful synthetic tool into their programs.

References

-

PubChem. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Chem-Impex International, Inc. (2S,5S)-Boc-5-methylpyrrolidine-2-carboxylic acid. Available at: [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | C17H25NO5S | CID 11783214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 4198035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Pyrrolidine Scaffold

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine core, derived from the naturally occurring amino acid L-proline, provides a defined three-dimensional scaffold that is invaluable for the stereoselective synthesis of complex molecular architectures. The presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its stability and solubility in organic solvents, while the strategically positioned tosylate group on the primary alcohol transforms it into an excellent leaving group for nucleophilic substitution reactions. This unique combination of features makes it a highly sought-after intermediate for the introduction of diverse functionalities in the development of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and applications of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, offering field-proven insights for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅NO₅S | [3] |

| Molecular Weight | 355.45 g/mol | [3] |

| CAS Number | 86661-32-7 | [3] |

| Appearance | Colorless to pale yellow oil or solid | [4] |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General knowledge |

The structure of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is characterized by the (S)-stereochemistry at the C2 position of the pyrrolidine ring, a direct consequence of its synthesis from L-proline.

Caption: Chemical structure of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate.

Synthesis and Experimental Protocols

The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a well-established, two-step process commencing from commercially available (S)-prolinol. The key transformation is the tosylation of the primary alcohol, which proceeds with retention of stereochemistry.

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol describes the Boc-protection of (S)-prolinol.

-

Reaction Setup: To a solution of (S)-prolinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, typically triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.[5]

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

This protocol details the tosylation of the Boc-protected prolinol.

-

Reaction Setup: Dissolve (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the cooled solution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours, and then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the final product as a colorless oil or white solid.[4][6]

Mechanistic Insights and Reactivity

The synthetic utility of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is primarily due to the tosylate group, which functions as an exceptionally good leaving group in nucleophilic substitution reactions, particularly Sₙ2 reactions.[7]

The efficacy of the tosylate anion as a leaving group stems from the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. This delocalization significantly weakens the C-O bond, facilitating its cleavage upon attack by a nucleophile.[8]

Caption: Generalized Sₙ2 reaction mechanism.

This predictable reactivity allows for the stereospecific introduction of a wide range of nucleophiles, including azides, amines, and cyanides, with inversion of configuration at the methylene carbon. This is a powerful tool for the construction of chiral centers and the elaboration of complex molecular frameworks.[7][9]

Applications in Drug Discovery: A Chiral Scaffold for Targeted Therapeutics

The (S)-pyrrolidine motif is a common feature in a multitude of biologically active compounds and approved drugs.[2] (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate serves as a key precursor to many of these, enabling the synthesis of chiral amines and other functionalized pyrrolidine derivatives.

A notable example of its application is in the synthesis of precursors for antiviral and anticancer agents. For instance, the tosylate can be readily displaced by sodium azide to form the corresponding azidomethyl derivative. This azide can then be reduced to the primary amine, (S)-1-Boc-2-(aminomethyl)pyrrolidine, a versatile intermediate in its own right.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | C17H25NO5S | CID 11783214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate from L-Proline

Executive Summary

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its structural motif, derived from the naturally abundant and stereopure amino acid L-proline, offers a rigid pyrrolidine scaffold that is prevalent in numerous pharmaceuticals. The terminal tosylate group serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions for the construction of more complex molecular architectures. This guide provides a comprehensive, field-tested methodology for the robust three-step synthesis of this versatile intermediate, starting from L-proline. Each stage—N-protection, carboxylic acid reduction, and subsequent tosylation—is detailed with an emphasis on the underlying chemical principles, optimization strategies, and practical considerations to ensure high yield and stereochemical fidelity.

Introduction: The Strategic Value of L-Proline Derivatives

L-proline, a unique proteinogenic secondary amino acid, is a cornerstone of the "chiral pool," providing an inexpensive and enantiomerically pure source for the synthesis of complex organic molecules.[1][][3] Its rigid five-membered ring structure is a privileged scaffold in drug discovery, imparting specific conformational constraints on peptide chains and serving as a core element in a multitude of bioactive compounds.[4][5][6]

The transformation of L-proline into (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate enhances its utility significantly. This multi-step synthesis achieves three critical objectives:

-

Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, which prevents unwanted side reactions and modulates reactivity.

-

Reduction of the native carboxylic acid to a primary alcohol, providing a new site for functionalization.

-

Conversion of the alcohol into a p-toluenesulfonate (tosylate) ester, transforming a poor leaving group (-OH) into an excellent one (-OTs) for predictable SN2 reactions.

This guide presents a logical and efficient workflow for this synthesis, grounded in established chemical principles and supported by authoritative protocols.

Overall Synthetic Workflow

The synthesis proceeds through a reliable three-step sequence, designed to maximize yield and maintain the stereochemical integrity of the chiral center.

Caption: High-level overview of the three-step synthetic pathway.

Part 1: N-Protection of L-Proline with a Boc Group

Principle and Rationale

The first essential step is the protection of the secondary amine of L-proline. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. Its steric bulk prevents the nitrogen from acting as a nucleophile in subsequent steps, and it is stable to a wide range of reaction conditions, including the basic and reductive conditions used later in the synthesis.[7] Critically, it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) if required for further derivatization.

The reaction proceeds via nucleophilic attack of the deprotonated proline amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The use of an aqueous base like sodium hydroxide ensures the proline is deprotonated to its more nucleophilic form, facilitating the reaction under Schotten-Baumann conditions.[8]

Caption: Simplified mechanism for the reduction of N-Boc-L-proline.

Detailed Experimental Protocol: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-L-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add a 1 M solution of borane-THF complex (BH₃·THF, ~2.0-2.5 eq.) dropwise via a syringe or an addition funnel over 1 hour. Vigorous gas evolution (H₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully cool the reaction mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentration: Remove the solvents under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, (S)-Boc-prolinol, is often a colorless oil or low-melting solid of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography. [9]

Process Parameters Table

| Parameter | Value/Condition | Rationale |

| N-Boc-L-proline | 1.0 eq. | Substrate |

| BH₃·THF (1M) | 2.0 - 2.5 eq. | Reducing agent; excess ensures full reduction. |

| Solvent | Anhydrous THF | Aprotic solvent required for borane stability. |

| Temperature | 0 °C to Room Temp. | Controls initial exothermicity. |

| Reaction Time | 4 - 6 hours | Sufficient for complete reduction. |

| Typical Yield | 85 - 95% | This method is generally efficient and high-yielding. |

Part 3: Tosylation of (S)-Boc-prolinol

Principle and Rationale

The final step converts the primary alcohol into a tosylate. The tosyl group (p-toluenesulfonyl) is an outstanding leaving group, making the final product an ideal electrophile for SN2 reactions. The reaction is conducted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. [10][11] A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial. It serves two purposes: to neutralize the HCl byproduct generated during the reaction and to act as a nucleophilic catalyst (especially when using a catalyst like 4-dimethylaminopyridine, DMAP). DMAP significantly accelerates the reaction by forming a highly reactive N-tosylpyridinium intermediate.

Caption: Simplified mechanism for the tosylation of an alcohol.

Detailed Experimental Protocol: Synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve (S)-Boc-prolinol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.). Cool the solution to 0 °C in an ice bath.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature does not rise above 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash successively with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine to remove the base, unreacted TsCl, and salts. [12]7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization to yield the final product as a white solid.

Process Parameters Table

| Parameter | Value/Condition | Rationale |

| (S)-Boc-prolinol | 1.0 eq. | Substrate |

| TsCl | 1.2 eq. | Tosylating agent; slight excess ensures completion. |

| TEA | 1.5 eq. | Base to neutralize HCl byproduct. |

| DMAP | 0.1 eq. | Nucleophilic catalyst to accelerate the reaction. |

| Solvent | Anhydrous DCM | Aprotic solvent that dissolves all reagents. |

| Temperature | 0 °C to Room Temp. | Controls the reaction rate and minimizes side reactions. |

| Typical Yield | 80 - 90% | A robust and high-yielding transformation. |

Troubleshooting and Field Insights

-

Incomplete Boc-Protection: If the reaction stalls, ensure the pH of the aqueous layer is sufficiently basic (>10) and that the (Boc)₂O has not degraded. Adding a second portion of (Boc)₂O may be necessary.

-

Difficult Reduction: Ensure anhydrous conditions are strictly maintained for the borane reduction. The BH₃·THF reagent should be fresh and properly titrated. If reduction is sluggish, gentle warming to 40 °C can be attempted, but with caution.

-

Formation of Chloride in Tosylation: In some cases, particularly with electron-rich alcohol systems, the intermediate can be converted to the corresponding chloride by the chloride ion liberated from TsCl. [13]Using pyridine as both the solvent and base can sometimes mitigate this, as it forms a more stable pyridinium hydrochloride salt.

-

Purification: The final tosylate is generally stable, but prolonged exposure to silica gel can cause some degradation. It is advisable to perform column chromatography efficiently. The product is often a crystalline solid, and recrystallization from a solvent system like ethyl acetate/hexane is an excellent method for achieving high purity.

References

- US9914721B2 - Use of benzimidazole-proline derivatives - Google P

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P

- CN104326960A - Method for preparing Boc-L-proline - Google P

-

N-Boc-proline synthesis - The Royal Society of Chemistry. [Link]

-

Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g) - PrepChem.com. [Link]

-

Total Synthesis of Okeaniamide A - American Chemical Society Publications. [Link]

- CN105198784A - L-prolinol synthetic method - Google P

-

Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [Link]

-

An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - National Institutes of Health (NIH). [Link]

-

Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction - MDPI. [Link]

- US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google P

-

(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine - Organic Syntheses. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - National Institutes of Health (NIH). [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. [Link]

-

General procedure for alcohol tosylation - The Royal Society of Chemistry. [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. [Link]

-

Structure-reactivity study of O-tosyl Cinchona alkaloids... - ResearchGate. [Link]

-

L-Proline and D-Proline (Chiral Amino Acid Catalysts) - Thieme Chemistry. [Link]

-

Synthesis of t-butyloxycarbonyl-L-proline - PrepChem.com. [Link]

-

Proline - Wikipedia. [Link]

-

tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate - PubChem. [Link]

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 8. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. mdpi.com [mdpi.com]

Stability and storage of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

An In-depth Technical Guide to the Stability and Storage of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Introduction: The Strategic Importance of a Chiral Intermediate

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a cornerstone chiral building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its utility stems from a trifecta of structural features: a stereochemically defined pyrrolidine ring, a robust tert-butyloxycarbonyl (Boc) protecting group, and a highly effective p-toluenesulfonate (tosylate) leaving group. This combination allows for the precise introduction of the (S)-pyrrolidinemethyl moiety into target molecules, a common scaffold in a multitude of pharmacologically active compounds.[1][2]

The tosylate group, in particular, is a superb leaving group, facilitating nucleophilic substitution reactions that are central to constructing complex molecular architectures.[3] However, this inherent reactivity also renders the molecule susceptible to degradation if not handled and stored with meticulous care. Understanding the stability profile of this intermediate is not merely a matter of good laboratory practice; it is critical for ensuring the integrity of synthetic pathways, the purity of final active pharmaceutical ingredients (APIs), and the reproducibility of research outcomes.

This guide provides a comprehensive technical overview of the stability, recommended storage conditions, and analytical methodologies for (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, designed for researchers, chemists, and drug development professionals who rely on the quality of this vital reagent.

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's structure is fundamental to predicting its chemical behavior and stability.

-

Molecular Formula: C₁₇H₂₅NO₅S[4]

-

Appearance: Typically a yellow oil or liquid.[5]

-

Key Structural Features:

-

(S)-Pyrrolidine Core: A five-membered saturated heterocycle with a defined stereocenter, crucial for enantioselective synthesis.

-

Boc Protecting Group: The tert-butyloxycarbonyl group protects the pyrrolidine nitrogen, preventing its participation in unwanted side reactions. It is notably stable under basic and nucleophilic conditions but is readily cleaved by acid.

-

Tosylate (Tosyl) Group: The p-toluenesulfonate ester functions as an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge over the three oxygen atoms and the aromatic ring. This makes the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.[3]

-

Stability Profile and Degradation Pathways

The stability of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is influenced by several environmental factors. The primary modes of degradation involve the molecule's most reactive sites: the electrophilic carbon bearing the tosylate and the acid-labile Boc group.

Hydrolytic Stability and pH Influence

This compound exhibits significant sensitivity to moisture and pH.

-

Neutral Conditions: While relatively more stable in the absence of strong acids or bases, slow hydrolysis of the tosyl group can occur in the presence of water, especially at elevated temperatures.

-

Acidic Conditions (pH < 4): The primary degradation pathway under acidic conditions is the cleavage of the Boc protecting group. The carbamate ester is hydrolyzed to yield the free pyrrolidine amine, tert-butanol, and carbon dioxide. This exposes the secondary amine, which can potentially catalyze further degradation.

-

Basic Conditions (pH > 8): The molecule is highly unstable under basic conditions. The tosylate ester is susceptible to hydrolysis via nucleophilic attack by hydroxide ions, yielding the corresponding alcohol, (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Stronger, non-nucleophilic bases may also promote elimination reactions, although this is less common for a primary tosylate.

Thermal Stability

Photostability

Although not extensively documented, it is a prudent and standard practice in organic chemistry to protect complex intermediates like this from direct light. UV radiation can potentially provide the energy to initiate radical-based degradation pathways.

Potential Degradation Pathways Visualization

The primary degradation routes are summarized below. These reactions represent the most probable sources of impurity formation during storage or in reaction workups.

Caption: Major degradation pathways of the title compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from supplier safety data sheets and established best practices for handling reactive chemical intermediates.

Long-Term Storage

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated at 4 to 8 °C.[5] | Minimizes the rate of thermal degradation and hydrolysis. |

| Atmosphere | Store under an inert, dry atmosphere (e.g., Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture and potential oxidation. |

| Container | Tightly sealed, airtight glass container. | Protects from moisture and air ingress. |

| Light | Protect from light by using an amber vial or storing it in a dark place. | Prevents potential photolytic degradation. |

For solutions of the compound, storage at -20°C or -80°C is recommended to further inhibit degradation.[6]

Safe Handling

As a Senior Application Scientist, I cannot overstate the importance of caution. Assume the toxicological properties have not been fully investigated.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.

-

Spills: In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[8]

Analytical Methods for Stability and Purity Assessment

A self-validating system requires robust analytical methods to confirm the purity of the starting material and to monitor its stability over time.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of the compound and quantifying any degradation products.

| Method | Typical Conditions | Purpose |

| Reverse-Phase HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) Detection: UV at ~220 nm or 254 nm | Purity assessment, separation of polar degradants (e.g., the hydrolyzed alcohol) from the parent compound. |

| Gas Chromatography (GC) | Column: Capillary column (e.g., DB-5) Injector/Detector: FID/MS | Can be used for purity analysis if the compound is sufficiently volatile and thermally stable under GC conditions. |

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the structural identity and integrity of the compound. The appearance of new signals can indicate the presence of degradation products. For example, the loss of the tosyl group's aromatic signals and the upfield shift of the methylene protons would indicate hydrolysis.

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the parent compound and helping to elucidate the structure of any impurities or degradants.

Experimental Protocols for Stability Evaluation

To rigorously characterize the stability of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, forced degradation and real-time stability studies are essential.

Protocol: Forced Degradation (Stress Testing)

This protocol is designed to deliberately degrade the compound to identify potential degradation products and pathways, which is a key part of pharmaceutical development.[9]

Caption: Workflow for a forced degradation study.

Methodology:

-

Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Basic: Add an equal volume of 0.2 M NaOH. Keep at room temperature.

-

Oxidative: Add an equal volume of 6% H₂O₂. Keep at room temperature.

-

Thermal: Store vials of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose a solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24 hours). Quench the acid/base samples with an equivalent amount of base/acid to halt the reaction.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Use LC-MS to obtain mass information on any new peaks that appear.

-

Characterization: Compare the chromatograms to identify the extent of degradation and the formation of new impurities.

Protocol: Real-Time Stability Study Outline

-

Sample Preparation: Package multiple, independent samples of a single, high-purity batch of the compound in the proposed long-term storage container (e.g., amber glass vials, sealed under nitrogen).

-

Storage: Place the samples in a calibrated stability chamber set to the recommended storage condition (e.g., 5 °C ± 3 °C).

-

Testing Schedule: At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), remove a sample from the chamber.

-

Analysis: Analyze the sample for purity (HPLC), appearance, and identity (e.g., NMR, MS).

-

Evaluation: Compare the results to the initial (time 0) data to determine if any significant changes have occurred.

Conclusion

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is an invaluable synthetic intermediate, but its utility is directly linked to its purity. The presence of the reactive tosylate group necessitates careful consideration of its stability. The principal degradation pathways are hydrolysis of the tosylate and acid-catalyzed cleavage of the Boc group. By adhering to stringent storage conditions—specifically, refrigeration under a dry, inert atmosphere and protection from light—and employing cautious handling procedures, researchers can ensure the material's integrity. Routine analytical verification via chromatographic and spectroscopic methods provides the ultimate validation of its quality, underpinning the success of complex, multi-step synthetic campaigns in drug development and beyond.

References

-

KISHIDA CHEMICAL CO., LTD. (2023). tert-Butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate Safety Data Sheet. [Link]

-

Nevzorov, A. A., & Zhdankina, G. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. [Link]

-

Crews, C., Berthiller, F., & Krska, R. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327–338. [Link]

-

ResearchGate. (n.d.). Deprotection of pyrrolidine 6 a. [Link]

-

ChemFuture. (n.d.). tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

-

Dong, L. C., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(10), 4272-4283. [Link]

-

Capot Chemical. (n.d.). MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate. [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PubChem. (n.d.). tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate. [Link]

-

Capot Chemical. (n.d.). MSDS of tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: M4E Efficacy. [Link]

-

ResearchGate. (n.d.). Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

-

PubChem. (n.d.). tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate. [Link]

-

Global Substance Registration System. (n.d.). TERT-BUTYL 3-(TOSYLOXY)PYRROLIDINE-1-CARBOXYLATE, (RS)-. [Link]

-

Chemicalland21. (n.d.). CAS 136235-11-5 | tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | C17H25NO5S | CID 11783214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. capotchem.cn [capotchem.cn]

- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Keystone: A Technical Guide to Chiral Pyrrolidine Building Blocks in Modern Drug Discovery

For the discerning researcher, scientist, and drug development professional, the pyrrolidine ring is more than a mere heterocycle; it is a privileged scaffold, a cornerstone in the edifice of modern therapeutics. Its conformational rigidity and the stereochemical information encoded within its chiral centers offer a powerful tool to modulate biological activity and specificity. This guide provides an in-depth exploration of the synthesis and application of chiral pyrrolidine building blocks, moving beyond a simple recitation of methods to a nuanced discussion of the strategic considerations that underpin their effective use in the laboratory and their translation to clinical candidates.

The Strategic Imperative: Why Chiral Pyrrolidines?

The prevalence of the pyrrolidine motif in FDA-approved drugs is a testament to its remarkable utility.[1] From the antiviral activity of compounds targeting hepatitis C, such as Grazoprevir and Voxilaprevir, to the treatment of erectile dysfunction with Avanafil, the chiral pyrrolidine core consistently imparts favorable pharmacokinetic and pharmacodynamic properties.[2] Its rigid, five-membered ring structure restricts the conformational freedom of appended pharmacophores, leading to higher binding affinities and selectivities for their biological targets. Furthermore, the stereocenters on the pyrrolidine ring allow for precise three-dimensional positioning of functional groups, a critical factor in optimizing interactions within the chiral environment of a protein's active site.

The strategic decision to incorporate a chiral pyrrolidine building block into a synthetic route is often driven by the desire to access novel chemical space with a high degree of stereochemical control. This guide will delve into the primary strategies for obtaining these valuable intermediates, focusing on the practical aspects and the underlying principles that govern their successful synthesis.

Foundational Strategies for Asymmetric Pyrrolidine Synthesis

The synthesis of enantiomerically pure pyrrolidines can be broadly categorized into two approaches: the derivatization of naturally occurring chiral precursors (the "chiral pool") and de novo asymmetric synthesis.[2][3]

The Chiral Pool: Nature's Starting Point

The amino acids L-proline and L-hydroxyproline represent readily available and cost-effective starting materials for a vast array of chiral pyrrolidine derivatives.[2] Their inherent chirality provides a robust foundation for the synthesis of more complex structures.

A quintessential example is the synthesis of (S)-prolinol, a versatile intermediate, through the reduction of L-proline using reagents like lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4).[2] This seemingly simple transformation requires careful consideration of the reaction conditions to ensure high yield and prevent racemization. The choice of reducing agent, for instance, is dictated by the scale of the reaction and the desired workup procedure. LiAlH4 is highly reactive and effective but requires stringent anhydrous conditions and a careful quenching protocol. LiBH4, while milder, may necessitate longer reaction times or elevated temperatures.

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

-

Materials: L-Proline, Lithium Aluminum Hydride (LiAlH4), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na2SO4), Diethyl Ether.

-

Procedure:

-

To a stirred suspension of LiAlH4 (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add L-proline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with THF.

-

Dry the combined filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford (S)-prolinol as a colorless oil.

-

-

Causality of Choices:

-

Anhydrous Conditions: LiAlH4 reacts violently with water. The use of anhydrous THF and a nitrogen atmosphere is critical for safety and to prevent the decomposition of the reagent.

-

Portion-wise Addition at 0 °C: The reaction is highly exothermic. Slow, controlled addition at low temperature prevents a dangerous temperature spike and potential side reactions.

-

Fieser Workup: The sequential addition of water, NaOH, and water is a standard and reliable method for quenching LiAlH4 reactions, resulting in the formation of a granular, easily filterable solid.

-

De Novo Asymmetric Synthesis: Building Chirality from the Ground Up

While the chiral pool offers a convenient entry point, de novo asymmetric methods provide greater flexibility in accessing a wider diversity of substitution patterns and stereoisomers. Key strategies include organocatalysis, metal-catalyzed cycloadditions, and dearomatization reactions.

The discovery that L-proline can catalyze asymmetric aldol reactions marked a paradigm shift in organic synthesis, ushering in the era of organocatalysis.[4] This approach leverages the ability of proline to form a nucleophilic enamine intermediate with a carbonyl compound, which then undergoes a stereoselective reaction with an electrophile.

Mechanism of Proline-Catalyzed Aldol Reaction

Caption: Proline-catalyzed aldol reaction mechanism.

The stereochemical outcome of proline-catalyzed reactions is often dictated by the formation of a well-defined transition state, where the carboxylic acid group of proline acts as a Brønsted acid to activate the electrophile and direct the approach of the enamine. The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity. Aprotic dipolar solvents like DMSO or DMF are often preferred as they can solubilize the proline catalyst and the reactants.

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the construction of the pyrrolidine ring, with the potential to generate up to four contiguous stereocenters in a single step.[5] The use of chiral metal catalysts, often featuring ligands derived from chiral pyrrolidines themselves, enables high levels of enantioselectivity.

Workflow for Asymmetric 1,3-Dipolar Cycloaddition

Caption: Asymmetric 1,3-dipolar cycloaddition workflow.

The choice of the metal catalyst and ligand is crucial for achieving high stereocontrol. Copper and silver complexes are commonly employed, with the electronic and steric properties of the ligand influencing both the reactivity and the enantioselectivity of the reaction.

The asymmetric dearomatization of readily available pyrroles has emerged as a powerful strategy for the synthesis of highly functionalized chiral pyrrolidines.[6] This approach involves the enantioselective addition of a nucleophile to the pyrrole ring, followed by trapping of the resulting intermediate to afford the saturated heterocycle.

Copper-catalyzed borylative dearomatization, for instance, allows for the synthesis of chiral allylboronates, which are versatile intermediates for further synthetic transformations.[6] The reaction proceeds via the regio- and enantioselective addition of a borylcopper(I) species to a pyrrole-2-carboxylate, followed by diastereoselective protonation. The choice of the chiral ligand on the copper catalyst is paramount in controlling the enantioselectivity of the initial borylation step.

Pyrrolidine Building Blocks in Action: Case Studies in Drug Synthesis

The practical application of chiral pyrrolidine building blocks is best illustrated through their incorporation into the synthesis of marketed drugs.

| Drug | Therapeutic Area | Chiral Pyrrolidine Intermediate | Key Synthetic Step |

| Avanafil | Erectile Dysfunction | (S)-Prolinol | Amide coupling |

| Vildagliptin | Type 2 Diabetes | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Nucleophilic substitution |

| Grazoprevir | Hepatitis C | Substituted L-proline derivative | Amide coupling |

| Darifenacin | Overactive Bladder | (S)-3-Hydroxypyrrolidine | Etherification |

Data compiled from multiple sources.[2][7]

The synthesis of Vildagliptin, for example, involves the reaction of a chiral pyrrolidine derivative with a Vilsmeyer's reagent to introduce the cyanomethyl group, followed by nucleophilic substitution with 3-amino-1-adamantanol.[2] The stereochemistry of the final drug is directly inherited from the starting chiral pyrrolidine building block.

Navigating the Synthetic Landscape: Troubleshooting and Optimization

The successful synthesis of chiral pyrrolidines often requires careful optimization of reaction conditions and troubleshooting of potential issues.

-

Low Enantioselectivity: This can often be addressed by screening different chiral catalysts or ligands, adjusting the reaction temperature, or changing the solvent. In organocatalytic reactions, the presence of water can sometimes be detrimental to enantioselectivity, requiring the use of anhydrous conditions.

-

Poor Diastereoselectivity: The diastereomeric ratio can be influenced by the steric bulk of the reactants and the catalyst. Modifying the protecting groups or the substituents on the reactants can often improve diastereoselectivity. In cycloaddition reactions, the geometry of the alkene can also play a critical role.

-

Low Yield: Incomplete conversion or the formation of side products can lead to low yields. Optimizing the stoichiometry of the reactants, the catalyst loading, and the reaction time is crucial. Purification challenges, such as the separation of diastereomers, can also impact the isolated yield.

The Horizon of Pyrrolidine Synthesis: Future Perspectives

The field of chiral pyrrolidine synthesis continues to evolve, with new methodologies constantly being developed. The application of photoredox catalysis and enzymatic transformations holds great promise for the development of even more efficient and sustainable synthetic routes. As our understanding of asymmetric catalysis deepens, we can expect to see the emergence of novel chiral pyrrolidine building blocks with unprecedented structural complexity, further expanding the toolbox of the medicinal chemist and accelerating the discovery of new life-saving medicines.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Synthesis of Chiral N-Heterocyclic Allylboronates via the Enantioselective Borylative Dearomatization of Pyrroles. ACS Publications. [Link]

-

An enantioselective route to pyrrolidines: Removal of the chiral template from homochiral pyrroloimidazoles. ResearchGate. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]

-

Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. PubMed. [Link]

-

Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. ACS Publications. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

The Chiral Synthon: A Technical Guide to (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate for Pharmaceutical Research and Development

Introduction: The Strategic Value of a Chiral Pyrrolidine Building Block

In the landscape of modern pharmaceutical synthesis, the quest for enantiomerically pure molecules is paramount. Chiral building blocks serve as the foundational keystones upon which complex, biologically active molecules are constructed. Among these, the pyrrolidine scaffold holds a position of prominence, being a core structural motif in a multitude of natural products and blockbuster drugs. This guide provides an in-depth technical overview of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate , a versatile and highly valuable chiral synthon. Its unique combination of a protected pyrrolidine ring, a stereodefined center, and a reactive tosylate leaving group makes it an indispensable tool for medicinal chemists and process development scientists.

This document will navigate through the commercial availability of this key intermediate, delve into its synthesis and purification, explore its critical applications in the synthesis of complex pharmaceutical agents, and provide detailed experimental protocols. The insights provided herein are curated to empower researchers, scientists, and drug development professionals to effectively leverage this synthon in their synthetic endeavors.

Commercial Availability and Sourcing

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is commercially available from a range of specialized chemical suppliers. The compound is typically offered in various purities, with prices fluctuating based on the quantity and grade required for research or manufacturing purposes. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control measures and their ability to provide consistent batches, which is critical for reproducible synthetic outcomes.

Below is a comparative table of representative commercial suppliers for (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (CAS Number: 86661-32-7).

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | - | Not specified | Custom synthesis |

| BLD Pharm | BD136235 | ≥97% | 1g, 5g, 25g |

| ChemScene | CS-B1189 | ≥98% | 1g, 5g, 10g |

| Carbosynth | FC67706 | ≥97% | 1g, 5g, 10g, 25g |

| A-Star Pharamtech | AC-26917 | Custom | Bulk quantities |

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification: A Practical Approach

The most common and efficient laboratory-scale synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves a two-step sequence starting from the readily available amino acid, L-proline. The first step involves the protection of the amine and reduction of the carboxylic acid to the corresponding alcohol, (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as (S)-Boc-prolinol. The second step is the tosylation of the primary alcohol.

Synthetic Workflow

Methodological & Application

Application Note & Protocol: (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate as a Pivotal Precursor for the Synthesis of Avibactam

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate in the synthesis of Avibactam. Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against a wide range of resistant Gram-negative bacteria.[1][2][3] This guide elucidates the synthesis of the precursor, details its conversion into Avibactam, explains the causality behind critical experimental choices, and provides robust, step-by-step protocols for laboratory application.

Introduction: The Significance of Avibactam and its Synthetic Strategy

The rise of antibiotic resistance, particularly among Gram-negative pathogens, represents a critical global health threat.[4] A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics.[5] Avibactam (marketed in combination with ceftazidime as Avycaz®) has emerged as a powerful tool in combating this threat.[1][6]

Unlike traditional β-lactamase inhibitors like clavulanic acid, Avibactam possesses a novel diazabicyclooctane (DBO) core and does not contain a β-lactam ring.[7][8] Its mechanism involves the covalent, but reversible, acylation of the active site serine residue in Class A, Class C, and some Class D β-lactamases, effectively neutralizing the enzymes and protecting the partner antibiotic.[2][7][9]

The synthesis of Avibactam's complex and strained DBO scaffold is a significant chemical challenge, necessitating a carefully planned synthetic route with well-chosen intermediates.[10][11] The chiral pyrrolidine ring forms a foundational part of this scaffold. (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate serves as an ideal and highly strategic precursor for this synthesis. It provides the necessary (S)-stereochemistry and incorporates two key features:

-

The Boc (tert-Butoxycarbonyl) Group: A robust protecting group for the pyrrolidine nitrogen, preventing its unwanted reactivity in early synthetic steps while being readily removable under acidic conditions.

-

The Tosylate (p-toluenesulfonate) Group: An excellent leaving group that activates the primary hydroxyl group of the parent alcohol, facilitating the crucial carbon-heteroatom bond formation required to build the subsequent piperidine ring and, ultimately, the DBO core.

This application note details the preparation of this key precursor and its subsequent elaboration into Avibactam.

Synthesis of the Precursor: (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

The precursor is synthesized in a straightforward, high-yielding reaction from the commercially available (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (commonly known as Boc-L-prolinol). The core of this transformation is the conversion of a poorly reactive hydroxyl group into a highly reactive tosylate leaving group.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting material or the product and driving the reaction to completion.[12][13]

Sources

- 1. CN106749242B - The preparation method of avibactam intermediate - Google Patents [patents.google.com]

- 2. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. veeprho.com [veeprho.com]

- 7. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The road to avibactam: the first clinically useful non-β-lactam working somewhat like a β-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]